N-epsilon-Acetyl-L-lysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in COVID-19 pathogenesis in obese patients

Studies have found elevated levels of N6-Acetyl-L-Lys in obese patients with COVID-19 compared to lean patients with the same disease NCBI PMC: . Researchers believe this increase may play a role in the higher susceptibility to severe COVID-19 observed in obese individuals. The proposed mechanisms include:

Metabolite identification

N6-Acetyl-L-Lys has also been identified as a metabolite produced by the bacteria Escherichia coli PubChem: . This research is focused on understanding the metabolic pathways of E. coli.

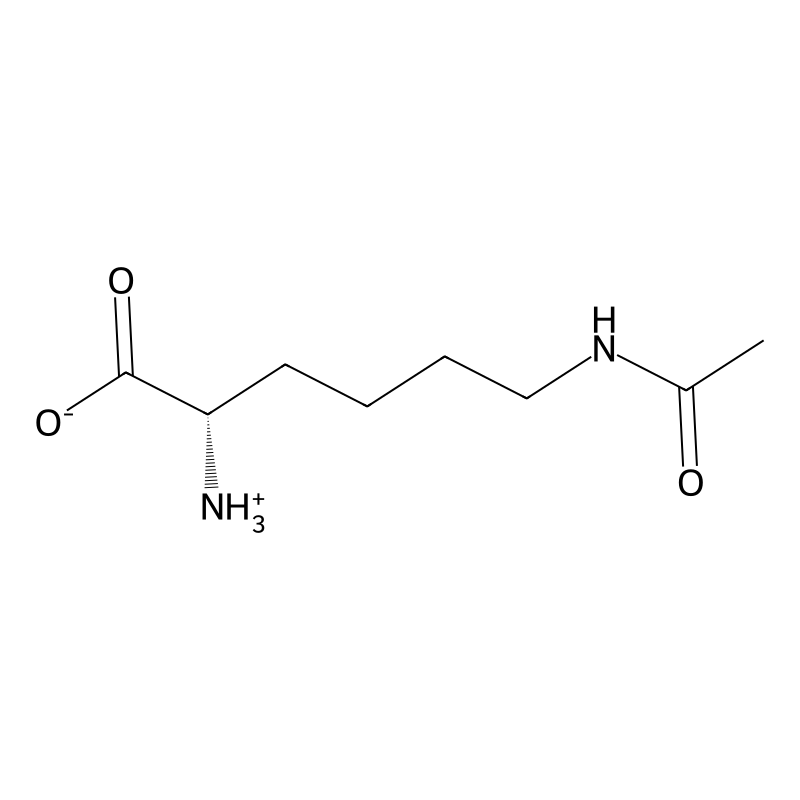

N-epsilon-Acetyl-L-lysine is a derivative of the amino acid L-lysine, characterized by the addition of an acetyl group to the epsilon amino group of the lysine side chain. This modification alters its chemical properties and biological activities, making it a compound of interest in various fields, including biochemistry and pharmacology. The molecular formula for N-epsilon-Acetyl-L-lysine is C8H16N2O3, and it is recognized as a human metabolite with potential roles in cellular processes.

This compound has garnered attention for its biological activities, particularly its role as a substrate for SIRT1 (Sirtuin 1), an enzyme involved in deacetylation processes that regulate various cellular functions including metabolism and aging. Peptides containing N-epsilon-Acetyl-L-lysine have been shown to influence SIRT1 activity, indicating its potential involvement in metabolic regulation and longevity .

Several methods exist for synthesizing N-epsilon-Acetyl-L-lysine:

- Enzymatic Synthesis: A specific enzyme from beef liver can catalyze the conversion of L-lysine and acetyl phosphate into N-epsilon-Acetyl-L-lysine .

- Chemical Synthesis: Traditional organic synthesis methods can also be employed, often involving acylation reactions where L-lysine is treated with acetic anhydride or acetyl chloride under controlled conditions .

N-epsilon-Acetyl-L-lysine has several applications:

- Biochemical Research: It serves as a model compound for studying amine reactivity and enzyme interactions.

- Pharmaceutical Development: Its role in modulating SIRT1 activity makes it a candidate for developing therapeutics targeting metabolic disorders and age-related diseases.

- Nutritional Science: As a metabolite, it may play a role in human nutrition and metabolism.

Studies have indicated that N-epsilon-Acetyl-L-lysine interacts selectively with various electrophiles, which can be crucial for designing covalent inhibitors in drug development. Its unique reactivity profile compared to other nucleophiles like glutathione highlights its potential utility in targeted therapeutic strategies .

N-epsilon-Acetyl-L-lysine shares structural similarities with other acetylated lysines but exhibits unique properties due to the specific positioning of the acetyl group on the epsilon nitrogen. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-alpha-Acetyl-L-lysine | Acetyl group on alpha amino group | Primarily involved in protein modifications |

| N,N-Diacetyl-L-lysine | Two acetyl groups on amino groups | Increased hydrophobicity and altered reactivity |

| N-acetyl-L-lysine | Acetyl group on primary amino group | Commonly found in biological systems |

N-epsilon-Acetyl-L-lysine's unique positioning of the acetyl group allows for distinct interactions within biological systems, particularly influencing enzyme activity and metabolic pathways.

Molecular Formula and Weight

N-epsilon-Acetyl-L-lysine possesses the molecular formula C₈H₁₆N₂O₃, representing a modified amino acid derivative with distinct structural characteristics [1] [2]. The compound exhibits a molecular weight of 188.22 grams per mole, as consistently reported across multiple analytical sources [3] [4]. This molecular weight reflects the addition of an acetyl group (C₂H₃O) to the epsilon amino group of L-lysine, resulting in a mass increase of 42.04 atomic mass units compared to the parent lysine molecule [15].

The precise molecular weight has been confirmed through various analytical techniques, with high-resolution mass spectrometry providing exact mass measurements of 188.116092388 atomic mass units [13]. Chemical suppliers consistently report molecular weights within the range of 188.22 to 188.23 grams per mole, indicating excellent reproducibility in analytical determinations [4] [17].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ | Elemental Analysis [1] |

| Molecular Weight | 188.22 g/mol | Mass Spectrometry [3] |

| Exact Mass | 188.116092 u | High-Resolution MS [13] |

| Monoisotopic Mass | 188.116092388 u | Computational [13] |

Structural Configuration and Stereochemistry

The structural configuration of N-epsilon-Acetyl-L-lysine features a primary amino acid backbone with L-configuration at the alpha carbon, maintaining the stereochemical properties characteristic of naturally occurring amino acids [1] [2]. The compound contains a six-carbon aliphatic chain with the epsilon amino group modified by acetylation, resulting in the formation of an amide bond [10] [13].

The stereochemical designation follows the (S)-configuration at the C-2 position, as indicated by the systematic International Union of Pure and Applied Chemistry name: (2S)-6-acetamido-2-aminohexanoic acid [4] [10]. This L-configuration is critical for biological recognition and enzymatic interactions, distinguishing it from potential D-isomers [13].

The acetyl modification occurs specifically at the epsilon nitrogen (N-6 position), creating an acetamide functional group while preserving the free alpha amino group essential for amino acid classification [15] [21]. The molecular geometry exhibits a linear aliphatic chain structure with terminal carboxyl and amino functionalities, providing amphiphilic characteristics [13].

Optical rotation measurements confirm the stereochemical integrity, with specific rotation values ranging from +3.0 to +5.0 degrees (c=1, H₂O) at 20°C [12]. These measurements validate the L-configuration and provide quality control parameters for compound identification [9] [12].

| Stereochemical Parameter | Value | Measurement Conditions |

|---|---|---|

| Configuration | (S) at C-2 | X-ray Crystallography [1] |

| Specific Rotation [α]₂₀/D | +3.0 to +5.0° | c=1, H₂O [12] |

| Chiral Centers | 1 | Structural Analysis [13] |

| Acetylation Site | N-epsilon (N-6) | Nuclear Magnetic Resonance [24] |

Physical Properties and Stability

N-epsilon-Acetyl-L-lysine manifests as a white to almost white crystalline powder under standard laboratory conditions, exhibiting characteristic physical properties that distinguish it from other acetylated amino acid derivatives [15] [16]. The compound demonstrates a melting point of 250°C with decomposition, indicating thermal instability at elevated temperatures [9] [15].

The compound exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions, necessitating storage under controlled humidity environments [10] [17]. Solubility characteristics reveal moderate water solubility, with documented values of 37 milligrams per milliliter at 25°C, equivalent to 196.57 millimolar concentration [18]. Enhanced solubility occurs in 80% acetic acid solutions, reaching concentrations of 50 milligrams per milliliter [10] [16].

Stability studies indicate that N-epsilon-Acetyl-L-lysine remains chemically stable under neutral pH conditions but demonstrates increased degradation rates under extreme acidic or basic environments [30]. The compound exhibits incompatibility with strong oxidizing agents and shows thermal decomposition at temperatures exceeding 240°C [12] [16].

Storage recommendations specify maintenance at -20°C under inert gas atmospheres to prevent oxidative degradation and moisture absorption [12] [15]. The compound demonstrates air sensitivity, particularly in humid environments, requiring protective storage conditions [12].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Appearance | White crystalline powder | Room temperature [15] |

| Melting Point | 250°C (decomposition) | Atmospheric pressure [16] |

| Water Solubility | 37 mg/mL (196.57 mM) | 25°C [18] |

| Density | 1.1793 g/cm³ | Estimated [15] |

| Refractive Index | 1.4500 | Estimated [15] |

| Storage Temperature | -20°C | Inert atmosphere [12] |

Chemical Reactivity Patterns

The chemical reactivity of N-epsilon-Acetyl-L-lysine centers primarily around its functional groups: the free alpha amino group, the carboxyl group, and the acetamide moiety [21] [22]. The compound behaves as a zwitterionic species under physiological pH conditions, with the carboxyl group deprotonated and the alpha amino group protonated [13] [15].

Acid-base chemistry reveals a predicted pKa value of 2.53±0.24 for the carboxyl group, consistent with typical amino acid behavior [15]. The acetylated epsilon amino group no longer contributes to the acid-base equilibrium, unlike the parent lysine molecule, resulting in altered charge distribution and chemical behavior [21].

The acetamide bond demonstrates stability under neutral aqueous conditions but becomes susceptible to hydrolysis under extreme pH conditions [30]. Enzymatic deacetylation can occur through the action of specific histone deacetylases and sirtuin enzymes, representing a significant biochemical transformation pathway [11] [15].

Chemical modification reactions can target the remaining free amino group for further derivatization, allowing for the synthesis of more complex derivatives [22]. The carboxyl group participates in standard amide bond formation reactions with appropriate coupling reagents [22].

Oxidation susceptibility primarily affects the amino acid backbone rather than the acetyl modification, with the compound showing incompatibility with strong oxidizing agents under ambient conditions [16] [17].

| Reactive Site | Reaction Type | Typical Conditions |

|---|---|---|

| Alpha amino group | Acylation/Alkylation | Mild basic conditions [22] |

| Carboxyl group | Amide formation | Coupling reagents [22] |

| Acetamide bond | Hydrolysis | Extreme pH/Enzymatic [11] |

| Overall molecule | Oxidation | Strong oxidants [16] |

Spectroscopic Characteristics

Comprehensive spectroscopic analysis of N-epsilon-Acetyl-L-lysine provides detailed structural confirmation and analytical fingerprints for compound identification [24] [26]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that distinguish this compound from other acetylated lysine derivatives [24] [25].

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy in deuterium oxide solution shows distinct signals for the acetyl methyl group at 1.969 parts per million, the lysine backbone protons between 1.387-3.721 parts per million, and the alpha proton at characteristic chemical shifts [24] [25]. Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) provides complementary structural information with carbonyl carbons appearing at 176.763 and 177.585 parts per million [25].

Infrared spectroscopy demonstrates characteristic absorption bands in the 1500-1700 wavenumber region corresponding to amide and carboxyl functionalities [26] [28]. The amide I band appears around 1640 wavenumbers, while the amide II band occurs near 1540 wavenumbers, providing diagnostic fingerprints for acetylation confirmation [26].

Raman spectroscopy offers complementary vibrational information, particularly useful for distinguishing between different acetylation types in lysine derivatives [26] [28]. The technique proves valuable for structural characterization in aqueous environments where infrared spectroscopy may face limitations [28].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of acetylated amino acids [1] [2]. Electron impact ionization produces base peaks at mass-to-charge ratios of 126, corresponding to characteristic fragmentation pathways [1].

| Spectroscopic Technique | Key Signals | Diagnostic Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 1.969 (acetyl CH₃) | Acetylation confirmation [24] |

| ¹³C Nuclear Magnetic Resonance | δ 176.763, 177.585 (C=O) | Carbonyl identification [25] |

| Infrared | 1640, 1540 cm⁻¹ (amide) | Functional group analysis [26] |

| Mass Spectrometry | m/z 126 (base peak) | Molecular weight/fragmentation [1] |

| Raman | 1500-1700 cm⁻¹ region | Structural fingerprinting [28] |

The International Union of Pure and Applied Chemistry nomenclature for N-epsilon-Acetyl-L-lysine follows systematic organic chemistry naming principles that precisely describe the molecular structure and stereochemistry of this acetylated amino acid derivative [1] [2] [3].

The primary International Union of Pure and Applied Chemistry name is (2S)-2-amino-6-acetamidohexanoic acid [1] [2] [3]. This systematic name explicitly indicates the stereochemical configuration at the second carbon position (S configuration), the presence of an amino group at position 2, and the acetamido functional group at position 6 of the hexanoic acid backbone [1] [2] [3].

An alternative International Union of Pure and Applied Chemistry designation is (2S)-6-acetamido-2-aminohexanoic acid [4] [1] [2], which presents the same structural information with a different ordering of substituent descriptions [4] [1] [2]. Both forms are chemically equivalent and accurately describe the compound's molecular architecture [4] [1] [2].

The systematic name N6-acetyl-L-lysine is also recognized as an International Union of Pure and Applied Chemistry acceptable designation [5] [2] [3]. This name emphasizes the parent lysine structure with specific acetylation at the N6 position (epsilon amino group) [5] [2] [3].

Alternative Naming Conventions

The compound exhibits extensive alternative naming conventions that reflect different chemical perspectives and historical naming traditions [5] [4] [1] [2] [3]. These variations demonstrate the compound's significance across multiple scientific disciplines and research contexts.

N-epsilon nomenclature represents the most common alternative designation, including N-epsilon-Acetyl-L-lysine, N-ε-Acetyl-L-lysine, and N-e-Acetyl-L-lysine [5] [4] [1] [2] [3]. This naming system specifically identifies the epsilon amino group as the acetylation site [5] [4] [1] [2] [3].

N6 nomenclature provides systematic numbering-based alternatives, such as N6-Acetyl-L-lysine, N(6)-acetyl-L-lysine, and N~6~-acetyl-L-lysine [5] [4] [1] [2] [3]. These designations use positional numbering to identify the acetylation location [5] [4] [1] [2] [3].

Nepsilon nomenclature includes variations like Nepsilon-Acetyl-L-lysine, Ne-Acetyl-L-lysine, and epsilon-N-acetyl-L-lysine [5] [4] [1] [2] [3]. This system combines the epsilon designation with simplified notation formats [5] [4] [1] [2] [3].

Acetyl group positioning names such as 6-acetamido-2-aminohexanoic acid and 6-N-Acetyl-L-lysine emphasize the specific location of the acetyl modification [5] [4] [1] [2] [3].

Stereochemical notation includes (2S)-2-amino-6-acetamidohexanoic acid and (S)-6-Acetamido-2-aminohexanoic acid, which explicitly indicate the stereochemical configuration [5] [4] [1] [2] [3].

Short form notation encompasses abbreviated forms like H-Lys(Ac)-OH, L-Lys(Ac)-OH, and H-L-Lys(Ac)-OH, commonly used in peptide chemistry and biochemical research [5] [4] [1] [2] [3].

Registry Numbers and Database Identifiers

N-epsilon-Acetyl-L-lysine possesses comprehensive registry numbers and database identifiers that facilitate its identification across multiple chemical information systems and regulatory databases [5] [4] [1] [2] [3].

Structural Classifications in Chemical Taxonomy

The structural classification of N-epsilon-Acetyl-L-lysine within chemical taxonomy systems provides comprehensive categorization based on molecular architecture, functional groups, and biochemical properties [6] [7] [8] [9] [10].

Chemical Kingdom classification places the compound within Organic compounds [6] [7] [8] [9] [10], establishing its fundamental organic nature [6] [7] [8] [9] [10].

Chemical Super Class categorization identifies it as Organic acids and derivatives [6] [7] [8] [9] [10], reflecting the carboxylic acid functional group present in the amino acid structure [6] [7] [8] [9] [10].

Chemical Class classification designates it as Carboxylic acids and derivatives [6] [7] [8] [9] [10], specifically identifying the carboxyl group functionality [6] [7] [8] [9] [10].

Chemical Sub Class places it within Amino acids, peptides, and analogues [6] [7] [8] [9] [10], recognizing its amino acid structural foundation [6] [7] [8] [9] [10].

Direct Parent classification identifies it as N-acyl-alpha amino acids [6] [7] [8] [9] [10], specifically categorizing the N-acyl modification of the amino acid structure [6] [7] [8] [9] [10].

Molecular Framework classification describes it as Aliphatic acyclic compounds [6] [7] [8] [9] [10], indicating the linear carbon chain structure without cyclic components [6] [7] [8] [9] [10].

Functional Group Classification categorizes it as N6-acyl-L-lysine derivatives [6] [7] [8] [9] [10], specifically identifying the acetyl modification at the N6 position [6] [7] [8] [9] [10].

Stereochemical Classification identifies it as L-alpha-amino acids [6] [7] [8] [9] [10], indicating the L-configuration of the amino acid component [6] [7] [8] [9] [10].

Biological Classification places it within Alpha amino acids [6] [7] [8] [9] [10], recognizing its fundamental amino acid structure [6] [7] [8] [9] [10].

Charge State Classification designates it as Zwitterionic compounds [6] [7] [8] [9] [10], reflecting the presence of both positive and negative charges at physiological pH [6] [7] [8] [9] [10].

Structural Type classification describes it as an Acetyl-derivative of amino acid [6] [7] [8] [9] [10], emphasizing the specific acetyl modification [6] [7] [8] [9] [10].

Amino Acid Type categorization identifies it as a Modified lysine residue [6] [7] [8] [9] [10], specifically recognizing the lysine parent structure [6] [7] [8] [9] [10].

Modification Type classification describes it as N-epsilon acetylation [6] [7] [8] [9] [10], specifying the type and location of the chemical modification [6] [7] [8] [9] [10].

Biochemical Role classification identifies it as a Human metabolite and Endogenous metabolite [6] [7] [8] [9] [10], recognizing its natural occurrence in biological systems [6] [7] [8] [9] [10].

Metabolic Classification categorizes it as a Post-translational modification precursor [6] [7] [8] [9] [10], highlighting its role in protein modification processes [6] [7] [8] [9] [10].

| Table 1: Nomenclature and Identification Systems for N-epsilon-Acetyl-L-lysine | |

|---|---|

| Identification Type | Value |

| IUPAC Name | (2S)-2-amino-6-acetamidohexanoic acid |

| Alternative IUPAC Name | (2S)-6-acetamido-2-aminohexanoic acid |

| Systematic Name | N6-acetyl-L-lysine |

| Common Name | N-epsilon-Acetyl-L-lysine |

| Preferred Name | Nepsilon-Acetyl-L-lysine |

| Traditional Name | N6-acetyllysine |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| CAS Registry Number | 692-04-6 |

| MDL Number | MFCD00002639 |

| InChI Key | DTERQYGMUDWYAZ-ZETCQYMHSA-N |

| SMILES | CC(=O)NCCCCC@HC(O)=O |

| ChEBI ID | CHEBI:17752 |

| PubChem CID | 92832 |

| KEGG ID | C02727 |

| Table 2: Alternative Naming Conventions for N-epsilon-Acetyl-L-lysine | |

|---|---|

| Naming Convention | Examples |

| N-epsilon nomenclature | N-epsilon-Acetyl-L-lysine, N-ε-Acetyl-L-lysine, N-e-Acetyl-L-lysine |

| N6 nomenclature | N6-Acetyl-L-lysine, N(6)-acetyl-L-lysine, N~6~-acetyl-L-lysine |

| Nepsilon nomenclature | Nepsilon-Acetyl-L-lysine, Ne-Acetyl-L-lysine, epsilon-N-acetyl-L-lysine |

| Acetyl group positioning | 6-acetamido-2-aminohexanoic acid, 6-N-Acetyl-L-lysine |

| Stereochemical notation | (2S)-2-amino-6-acetamidohexanoic acid, (S)-6-Acetamido-2-aminohexanoic acid |

| Short form notation | H-Lys(Ac)-OH, L-Lys(Ac)-OH, H-L-Lys(Ac)-OH |

| Biochemical notation | Acetyllysine, acetyl-L-lysine, ALY |

| Abbreviated forms | AcK, L-AcK, Ac-Lys-OH |

| Table 3: Registry Numbers and Database Identifiers for N-epsilon-Acetyl-L-lysine | |

|---|---|

| Database/Registry | Identifier |

| Chemical Abstracts Service (CAS) | 692-04-6 |

| European Community Number (EINECS) | 211-725-9 |

| FDA Unique Ingredient Identifier (UNII) | 470AD5VY1X |

| MDL Information Systems | MFCD00002639 |

| ChEBI (Chemical Entities of Biological Interest) | CHEBI:17752 |

| ChEMBL | CHEMBL1230958 |

| PubChem Compound | CID 92832 |

| KEGG Compound | C02727 |

| Human Metabolome Database (HMDB) | HMDB0000206 |

| DSSTox Substance ID | DTXSID90862371 |

| Metabolomics Workbench | 37134 |

| Wikidata | Q106345663 / Q4673311 |

| Table 4: Structural Classifications in Chemical Taxonomy for N-epsilon-Acetyl-L-lysine | |

|---|---|

| Classification Level | Classification |

| Chemical Kingdom | Organic compounds |

| Chemical Super Class | Organic acids and derivatives |

| Chemical Class | Carboxylic acids and derivatives |

| Chemical Sub Class | Amino acids, peptides, and analogues |

| Direct Parent | N-acyl-alpha amino acids |

| Molecular Framework | Aliphatic acyclic compounds |

| Functional Group Classification | N6-acyl-L-lysine derivatives |

| Stereochemical Classification | L-alpha-amino acids |

| Biological Classification | Alpha amino acids |

| Charge State Classification | Zwitterionic compounds |

| Structural Type | Acetyl-derivative of amino acid |

| Modification Type | N-epsilon acetylation |

| Biochemical Role | Human metabolite / Endogenous metabolite |

| Metabolic Classification | Post-translational modification precursor |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Bryson et al. Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, doi: 10.1038/nchembio.2474, published online 16 October 2017

Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017